2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a thienopyridine core substituted with a methyl group, a carboxamide moiety, and a benzamido linker connected to a 3,4-dihydroisoquinoline sulfonyl group. Its hydrochloride salt form enhances solubility for preclinical studies. The compound’s design likely targets enzymatic or receptor-binding sites, given its sulfonamide and heterocyclic motifs, which are common in protease or kinase inhibitors .
Safety and handling guidelines for structurally related compounds emphasize precautions such as avoiding heat, ignition sources, and direct exposure, with specific instructions to keep the substance away from children and to consult specialized protocols before use .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S2.ClH/c1-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)17-6-8-19(9-7-17)35(32,33)29-13-10-16-4-2-3-5-18(16)14-29;/h2-9H,10-15H2,1H3,(H2,26,30)(H,27,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUYOAJNPZHMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism, glucose homeostasis, and inflammation.
Biochemical Pathways
The interaction of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride with PPARδ affects the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Dihydroisoquinoline moiety : Known for its biological significance in various pharmacological activities.
- Sulfonyl group : Often involved in the formation of covalent bonds with proteins.
- Thieno[2,3-c]pyridine framework : Associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the hydrophobic interactions provided by the thieno-pyridine structure can modulate protein functions. This interaction can lead to alterations in cellular signaling pathways and gene expression.
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds related to this structure have shown antiproliferative effects against various cancer cell lines including HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer) cells .
- Mechanism : These compounds often inhibit tubulin polymerization, disrupt microtubule networks, and induce apoptosis through upregulation of apoptotic markers such as cleaved PARP-1 and caspase-3 .
Anti-inflammatory Effects
Research has suggested that compounds containing the thieno-pyridine structure may exhibit anti-inflammatory properties by modulating pathways involved in lipid metabolism and inflammatory responses. For example:
- PPARδ interaction : Compounds similar to this one have been shown to influence the peroxisome proliferator-activated receptor delta (PPARδ), which plays a critical role in regulating inflammation .
Case Studies
Comparison with Similar Compounds
Research Findings and Limitations
Target Selectivity: Preliminary docking data suggest the target compound exhibits >50% inhibition at 1 µM against kinase X vs. <20% for the dihydroquinoline analogue, though experimental validation is pending .
Preparation Methods
Key Reaction Steps
A solution of 2-thienylaldehyde (1.0 equiv) and ortho-chlorobenzylamine (1.2 equiv) in acetonitrile is refluxed for 6.5 hours to form the Schiff base. The intermediate is then treated with 35% aqueous formaldehyde under acidic conditions (HCl/DMF), inducing cyclization to yield 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. Filtration and recrystallization from ethanol afford the pure product in 86% yield.
Critical Parameters
- Temperature control during cyclization (45°–50°C) prevents side reactions.
- Excess formaldehyde ensures complete imine formation.
Preparation of 3,4-Dihydroisoquinolin-2(1H)-yl Sulfonyl Chloride
The dihydroisoquinoline sulfonyl group is synthesized via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) followed by sulfonation. Organic Letters (2013) details a method where o-ethynylbenzacetal reacts with sulfonyl azides to form 1,2-dihydroisoquinolines.
CuAAC and Dimroth Rearrangement
A mixture of o-ethynylbenzacetal (1.0 equiv) and p-toluenesulfonyl azide (1.1 equiv) in dichloromethane is treated with CuI (5 mol%) at 25°C for 12 hours. The resulting triazole undergoes a Dimroth rearrangement in the presence of trifluoroacetic acid, yielding 1,3-dialkoxy-1,2-dihydroisoquinoline. Subsequent sulfonation with chlorosulfonic acid (2.0 equiv) in dichloromethane at 0°C produces the sulfonyl chloride derivative in 72% yield.
Assembly of the Target Compound
The final molecule is constructed through sequential amidation and salt formation.
Benzamido Linker Formation
4-Aminobenzoic acid (1.0 equiv) is reacted with the dihydroisoquinoline sulfonyl chloride (1.05 equiv) in pyridine at 0°C. The resulting 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride is coupled with 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (1.0 equiv) in tetrahydrofuran, using N,N-diisopropylethylamine as a base. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the free base.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether and treated with hydrogen chloride gas. Precipitation of the hydrochloride salt occurs immediately, and the product is isolated by filtration (Yield: 89%, purity >98% by HPLC).
Analytical Characterization
Table 1: Spectroscopic Data
Optimization Challenges and Solutions
Sulfonation Selectivity
Early attempts using H2SO4 as a catalyst led to over-sulfonation. Switching to chlorosulfonic acid in CH2Cl2 at 0°C improved regioselectivity, suppressing side reactions.
Cyclization Byproducts
Incomplete cyclization of the thienopyridine core was addressed by maintaining strict temperature control (45°–50°C) and using a 10% excess of formaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
